molecular formula C8H13NO2 B15255525 1-(Morpholin-2-yl)but-3-en-1-one

1-(Morpholin-2-yl)but-3-en-1-one

Cat. No.: B15255525
M. Wt: 155.19 g/mol
InChI Key: ZVZDDZLHFNAIBE-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)but-3-en-1-one is an organic compound featuring a morpholine ring attached to a butenone moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and butenone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)but-3-en-1-one typically involves the reaction of morpholine with but-3-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process can be carried out under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-2-yl)but-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Morpholin-2-yl)but-3-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-stacking interactions with proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Morpholin-2-yl)but-3-en-1-one is unique due to its combination of a morpholine ring and a butenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-morpholin-2-ylbut-3-en-1-one

InChI

InChI=1S/C8H13NO2/c1-2-3-7(10)8-6-9-4-5-11-8/h2,8-9H,1,3-6H2

InChI Key

ZVZDDZLHFNAIBE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CNCCO1

Origin of Product

United States

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